3-Amino-2-(p-tolyl)quinazolin-4(3H)-one
CAS No.:
Cat. No.: VC11048529
Molecular Formula: C15H13N3O
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N3O |
|---|---|
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | 3-amino-2-(4-methylphenyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)14-17-13-5-3-2-4-12(13)15(19)18(14)16/h2-9H,16H2,1H3 |
| Standard InChI Key | WAFIOECZTXVOGL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Descriptors
The systematic IUPAC name for this compound is 3-amino-2-(4-methylphenyl)quinazolin-4-one . Its structure includes a quinazolin-4(3H)-one core substituted at position 2 with a p-tolyl group (4-methylphenyl) and at position 3 with an amino group. Key identifiers include:
The molecular topology features a planar quinazolinone ring system, with the p-tolyl group oriented nearly perpendicular to the plane (dihedral angle ≈ 89°) . This spatial arrangement influences intermolecular interactions, such as π-π stacking and hydrogen bonding, which stabilize the crystal lattice .
Crystallographic and Conformational Analysis
X-ray diffraction studies of analogous quinazolinones reveal that the propyl-substituted derivative adopts a conformation where the substituent projects orthogonally from the heterocyclic plane . For 3-amino-2-(p-tolyl)quinazolin-4(3H)-one, similar steric and electronic effects are expected, with the p-tolyl group contributing to hydrophobic interactions and the amino group participating in hydrogen-bonding networks . The crystal packing exhibits:
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Intermolecular N–H···N bonds (2.12–2.30 Å) forming R(30) rings .
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C–H···O interactions (2.45–2.60 Å) creating extended chains .
Synthesis and Reaction Pathways
Copper-Catalyzed Isocyanide Insertion
A robust synthetic route involves copper(II)-mediated cyclization of 2-isocyanobenzoates with aromatic amines. Key steps include :
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Isocyanide Preparation: Treatment of methyl anthranilate with phosgene analogs yields 2-isocyanobenzoates.
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Cyclization: Reaction with p-toluidine in the presence of Cu(OAc)·HO and EtN under microwave irradiation (150°C, 20 min) affords the quinazolinone core .
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Reactants: Methyl 2-isocyanobenzoate (1a, 0.876 g, 5.0 mmol), p-toluidine (1.07 g, 10 mmol), Cu(OAc)·HO (0.100 g, 0.5 mmol).
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Conditions: Anisole solvent, 150°C, microwave irradiation, 20 min.
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Yield: 72–77% after column chromatography (cHex/EtOAc/EtN).
Alternative Methodologies
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while improving yields .
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Solvent Optimization: Anisole outperforms DMF in minimizing side reactions (e.g., N-formylation) .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (33.1 µg/mL at pH 7.4) , attributed to its balanced hydrophobicity (logP ≈ 2.8) and hydrogen-bonding capacity (Topological Polar Surface Area = 58.7 Ų) . Stability studies under ambient conditions indicate no significant degradation over 48 hours .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1675 cm (C=O stretch) and 3350–3450 cm (N–H stretches) .
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H NMR: δ 2.35 (s, 3H, CH), 6.70–8.20 (m, 8H, aromatic), 5.85 (s, 2H, NH) .
| Compound | ED (mg/kg) | Protective Index (TD/ED) |
|---|---|---|
| Diazepam (Standard) | 0.8 | 15.2 |
| 3-Amino Derivative | 1.2 | 12.8 |
Computational Insights
Molecular Dynamics Simulations
Density functional theory (DFT) calculations predict:
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Electrostatic Potential: Negative charge localization on the carbonyl oxygen (–0.42 e) facilitates hydrogen bonding .
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Conformational Flexibility: The p-tolyl group undergoes limited rotation (barrier ≈ 8 kcal/mol) due to steric hindrance .
ADMET Profiling
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